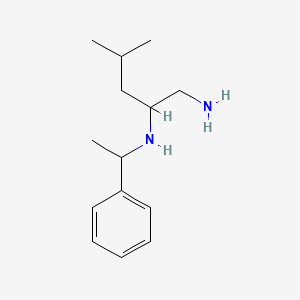

(1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine

Description

Properties

IUPAC Name |

4-methyl-2-N-(1-phenylethyl)pentane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2/c1-11(2)9-14(10-15)16-12(3)13-7-5-4-6-8-13/h4-8,11-12,14,16H,9-10,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVIPCWNLAUNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CN)NC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination

Reductive amination is the most commonly reported method for synthesizing (1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine. This approach involves the condensation of an aldehyde or ketone with an amine, followed by reduction to form the secondary amine.

-

- React 4-methylpentan-2-one or its derivatives with 1-phenylethylamine.

- Use a reducing agent such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.

- Control pH and temperature to optimize yield and selectivity.

-

- High selectivity for secondary amine formation.

- Mild reaction conditions.

-

- Requires careful control to avoid over-reduction or side reactions.

This method is supported by the general synthesis protocols for similar secondary amines and is noted for its efficiency in producing structurally complex amines with good yields.

Catalytic and Transition Metal-Mediated Methods

Recent advances in amine synthesis have introduced transition metal-catalyzed N-alkylation and reductive amination techniques that offer cleaner, more atom-efficient routes.

Catalytic N-methylation and N-alkylation :

- Use of catalysts such as iridium, palladium, or ruthenium complexes.

- Employ alcohols or formic acid derivatives as alkylating agents.

- "Borrowing hydrogen" strategy where hydrogen is temporarily removed and returned during the reaction cycle.

Benefits :

- Reduced waste and hazardous reagents.

- Enhanced selectivity and milder conditions.

- Potential for scale-up and industrial application.

While specific reports on this compound are limited, these catalytic methods are applicable to structurally related amines, suggesting potential adaptation for its synthesis.

Representative Data Table Summarizing Preparation Methods

| Method | Starting Materials | Conditions | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|---|

| Reductive Amination | 4-Methylpentan-2-one + 1-phenylethylamine | NaBH3CN or catalytic hydrogenation, mild pH, room temp | High selectivity, mild conditions | Requires careful pH control | 70-90 |

| Alkylation of Amines | 4-Methylpentan-2-amine + 1-phenylethyl halide | Base (K2CO3), aprotic solvent, reflux | Straightforward, accessible reagents | Risk of over-alkylation | 50-75 |

| Transition Metal Catalysis | Amines + alcohols or formic acid derivatives | Pd, Ir catalysts, borrowing hydrogen strategy, moderate temp | Atom efficient, less waste | Requires catalyst optimization | 60-85 |

Detailed Research Findings and Notes

- The reductive amination route remains the gold standard for synthesizing this compound due to its balance of yield, selectivity, and operational simplicity.

- Alkylation methods, while classical, require stringent control to avoid formation of tertiary amines or polyalkylated byproducts.

- Transition metal catalysis is an emerging method with significant potential for greener synthesis but requires further optimization specific to this compound.

- Purification typically involves extraction, recrystallization, or chromatography to achieve high purity.

- Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of the final product.

Chemical Reactions Analysis

(1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine: undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of a nitro derivative.

Reduction: The compound can be reduced to form secondary amines or tertiary amines, depending on the reaction conditions.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

Substitution: Electrophilic reagents like nitric acid, bromine, and chlorine are used for substitution reactions.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Secondary and tertiary amines.

Substitution: Nitro, halogenated, and other substituted phenyl derivatives.

Scientific Research Applications

(1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine: has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and drug candidates.

Biology: The compound can be used as a probe to study biological systems and interactions with biomolecules.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which (1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and influencing their activity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of (1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine and Analogues

| Compound Name | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Applications/Properties | Reference |

|---|---|---|---|---|---|

| This compound | C₁₄H₂₄N₂ | 1-Amino-4-methylpentan-2-yl, 1-phenylethyl | 220.36 (estimated) | Hypothetical: Ligand design, drug synthesis | — |

| N-(1-Phenylethyl)propan-2-amine | C₁₁H₁₇N | Propan-2-yl, 1-phenylethyl | 163.26 | Intermediate in chiral synthesis | |

| (Dimethyl-1,2-oxazol-4-yl)methylamine | C₁₂H₂₂N₂O | 4-Methylpentan-2-yl, dimethyloxazolylmethyl | 210.32 | Specialty chemicals, heterocyclic amine applications | |

| 4-Chloro-N-(methyl(1-phenylethyl)carbamothionyl)benzamide (L3) | C₁₈H₁₈ClN₃OS | 1-Phenylethyl, benzoylthiourea | 359.87 | Catalyst in Suzuki coupling reactions | |

| N-[1-(Furan-2-yl)-2-phenylethyl]-4-methoxyaniline | C₂₀H₂₂N₂O₂ | Furan-2-yl, 4-methoxyphenyl | 322.40 | Potential bioactive molecule (heterocyclic influence) |

Q & A

Q. What are the common synthetic routes for (1-Amino-4-methylpentan-2-yl)(1-phenylethyl)amine?

The synthesis typically involves multi-step reactions, such as alkylation of amines with halogenated precursors or reductive amination. For example, analogous compounds like bis(1-phenylethyl)amine derivatives are synthesized via catalytic asymmetric methods using chiral ligands (e.g., BINOL-based systems) to control stereochemistry . Reaction conditions often require inert atmospheres, temperature control (e.g., −78°C for enantioselective steps), and catalysts like palladium or copper. Solvents such as toluene or DMF are commonly used, followed by purification via column chromatography or recrystallization .

Q. How is the compound characterized to confirm its structure and purity?

Key characterization methods include:

- NMR spectroscopy (¹H, ¹³C, and 2D techniques) to confirm regiochemistry and stereochemistry.

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.

- X-ray crystallography for absolute configuration determination, especially in enantioselective syntheses .

- HPLC with chiral columns to assess enantiomeric excess (ee) ≥99% in stereoselective preparations .

Advanced Research Questions

Q. How does the stereochemistry of (1-phenylethyl)amine derivatives influence enantioselective catalysis?

The stereochemistry of the (1-phenylethyl)amine moiety is critical in asymmetric synthesis. For example, in gold(I)-catalyzed reactions, the bis(1-phenylethyl)amine group provides steric bulk, while BINOL-based ligands control axial chirality. Computational studies (DFT/M06 level) show that the phenylethyl groups orient substrates into specific conformations, enabling enantiomeric discrimination. The dihedral angle of the BINOL moiety further modulates steric interactions, enhancing selectivity .

Q. What role does this compound play in modulating IL6 expression, and how can conflicting data be resolved?

A structurally related compound, (4-(5-(4-fluorophenyl)-2-methylsulfanyl-3H-imidazol-4-yl)pyridin-2-yl)-(1-phenylethyl)amine, inhibits IL6 mRNA upregulation induced by etoposide. Contradictions in data may arise from assay conditions (e.g., cell type, dose-response variability). To resolve discrepancies:

Q. How can computational methods optimize ligand design for this compound in catalytic systems?

Molecular mechanics and DFT calculations (e.g., M06/LACVP*) model substrate-ligand interactions. Key parameters include:

- Conformational analysis of transition states to visualize steric clashes.

- Dihedral angle optimization of BINOL groups to enhance enantioselectivity.

- Substrate orientation studies to predict interactions with phenylethylamine moieties .

Q. What strategies improve selectivity in rare-earth separation using chiral amine derivatives?

(+)-bis[(R)-1-phenylethyl]amine demonstrates time-dependent structural recognition of lanthanide-PTA complexes. To enhance separation:

- Control reaction kinetics : Lower temperatures (e.g., 0–5°C) slow precipitation, improving Pr/Nd separation factors (SF = 5.1 after 96 hours).

- Add salt modifiers (e.g., Na₂SO₄) to modulate solubility via ion-pairing effects .

Q. How do structural modifications affect biological activity in phenylethylamine derivatives?

QSAR studies on related compounds reveal:

- Electron-withdrawing groups (e.g., fluorine) enhance metabolic stability but may reduce receptor affinity.

- Methoxy substitutions on aromatic rings improve blood-brain barrier penetration.

- Steric bulk at the amine center increases selectivity for kinase targets (e.g., p38 MAPK inhibition) .

Methodological Considerations

Q. Handling air- or moisture-sensitive derivatives

- Store under argon/nitrogen at −20°C.

- Use anhydrous solvents (e.g., THF, DCM) dried over molecular sieves.

- Monitor reactions via in situ FTIR or Raman spectroscopy to avoid intermediate degradation .

Q. Resolving low yields in multi-step syntheses

- Optimize protecting groups (e.g., Boc for amines) to prevent side reactions.

- Employ flow chemistry for exothermic steps (e.g., alkylations) to improve heat dissipation.

- Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, stoichiometry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.